[4-(Morpholine-4-sulfonyl)phenyl]methanamine
Description
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLIALYFAWJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590806 | |
| Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.78 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933989-50-5, 852399-79-2 | |
| Record name | Benzenemethanamine, 4-(4-morpholinylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933989-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Phenylmethanamine Derivatives
Key Step: Introduction of the morpholine-4-sulfonyl group onto the phenyl ring or benzylamine moiety is typically achieved by sulfonylation reactions involving sulfonyl chlorides and morpholine.
-
- Sulfonyl chlorides such as 4-(bromomethyl)benzenesulfonyl chloride or benzenesulfonyl chloride are reacted with morpholine in the presence of a base (e.g., potassium carbonate, triethylamine, or sodium hydroxide) under controlled pH (usually 9-10) and temperature conditions (0–60 °C, often optimized between 0–20 °C).
- Solvents used include dichloromethane, chloroform, tetrahydrofuran, or N,N-dimethylformamide (DMF). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
Example:
The synthesis of 4-(4-(bromomethyl)phenyl sulfonyl)morpholine involves stirring morpholine with 4-(bromomethyl)benzenesulfonyl chloride in a basic aqueous solution at pH 9–10, followed by acidification to pH 2 to precipitate the product, which is then filtered and dried.Yields:
Sulfonylation reactions typically yield products in the range of 70–85%, depending on the exact conditions and substrates.
Amination and Reduction Steps
Key Step: Conversion of nitro-substituted precursors to amine functionalities is essential for obtaining the target phenylmethanamine derivative.
Starting Materials:
p-Nitroaniline or 4-nitrofluorobenzene derivatives are commonly used as starting materials.-
- Reduction of nitro groups to amines is often performed using catalytic hydrogenation with palladium on carbon (Pd/C) in solvents like tetrahydrofuran at elevated temperatures (~70 °C).
- Alternative reducing agents include sodium borohydride or lithium aluminum hydride, although catalytic hydrogenation is preferred for industrial scalability.
Industrial Scale Considerations:
Some early methods yielded low overall efficiency (<7%) when coupling nitrofluorobenzene with morpholin-2-one followed by reduction. Improved methods involve direct amidation and catalytic hydrogenation with optimized conditions to increase yield and purity.
Amidation and Cyclization Reactions
Amidation:
Amidation reactions are performed using 1,4-dioxane-2-one and acid-binding agents such as potassium carbonate or triethylamine to introduce acyl protecting groups or intermediates.Cyclization:
Condensation cyclization under base catalysis leads to morpholinone ring formation, which is a key intermediate in the synthesis of related compounds.Deprotection:
Removal of acyl protecting groups is achieved under controlled pH conditions (pH 8–9) to yield the free amine compound.
Alkylation of Sulfonylated Morpholine Intermediates
Electrophilic Substitution:
Alkylation of sulfonylated morpholine intermediates with benzyl halides (e.g., bromomethylphenyl sulfonyl derivatives) is conducted in polar aprotic solvents like DMF with sodium hydride as a base.Reaction Monitoring and Workup:
Completion is monitored by TLC; the reaction mixture is then acidified to precipitate the product, followed by filtration, washing, and drying.
Purification Techniques
Crystallization:
Recrystallization from methanol or other suitable solvents is used to enhance purity.Chromatography:
In some cases, chromatographic purification is employed to isolate the hydrochloride salt form of the compound with high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Morpholine + sulfonyl chloride + base (K2CO3, Et3N) | DCM, chloroform, DMF | 0–20 | 70–85 | pH control critical (9–10) |
| Reduction (Nitro to Amine) | Pd/C catalytic hydrogenation | THF | ~70 | High | Industrial scale optimization needed |
| Amidation & Cyclization | 1,4-Dioxane-2-one + base | DCM, toluene | RT (24–28) | High | Protecting group strategy employed |
| Alkylation | Sulfonylated morpholine + benzyl bromide + NaH | DMF | RT | 75–85 | Reaction completion by TLC |
| Purification | Recrystallization, chromatography | Methanol, others | RT | N/A | Final product as hydrochloride salt |
Research Findings and Industrial Relevance
The synthesis routes emphasize cost-effectiveness and scalability, using readily available raw materials like p-nitroaniline and morpholine derivatives.
Reaction specificity and high activity are achieved by controlling reaction parameters such as temperature, pH, and solvent choice, resulting in high-purity products suitable for pharmaceutical intermediates.
The compound is a key intermediate in the synthesis of pharmacologically active molecules, including those targeting neurotransmitter systems, which underscores the importance of efficient synthetic methods.
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholine-4-sulfonyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring attached to a sulfonyl group and an amino group on a phenyl ring. Its molecular formula is with a molecular weight of 256.33 g/mol. The unique arrangement of functional groups enhances its reactivity and biological activity, allowing it to participate in various chemical reactions typical of amines, such as acylation and alkylation.
Medicinal Chemistry
[4-(Morpholine-4-sulfonyl)phenyl]methanamine is being investigated as a potential lead compound for drug development targeting various diseases. Its structure allows for interactions with biological macromolecules, influencing their activity and offering pathways for therapeutic applications.
- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can enhance the effectiveness of antibiotics against resistant strains. For example, the compound demonstrated a significant reduction in the minimum inhibitory concentration (MIC) when used in combination with aminoglycosides like amikacin against Pseudomonas aeruginosa .
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression. In vitro studies indicate that it can inhibit tubulin polymerization, which is critical for cancer cell division .
Biochemistry
In biochemistry, this compound serves as a reagent or buffer in various biochemical assays. Its ability to bind effectively to proteins and enzymes is crucial for understanding its mechanism of action in therapeutic contexts.
Industrial Applications
The compound is utilized in the synthesis of specialty chemicals and materials. It plays a role in developing new catalysts and polymers due to its unique chemical properties.
Antimicrobial Studies
A notable study conducted by Catão et al. (2010) examined the antimicrobial properties of related morpholine compounds against multiple drug-resistant strains. The findings indicated that while the compound itself had high MIC values (>512 μg/mL), it significantly enhanced the activity of aminoglycosides when used in combination therapy .
Anticancer Research
In vitro studies have shown that morpholine derivatives can inhibit tubulin polymerization critical for cancer cell division. Certain derivatives induced G2/M phase arrest in cancer cell lines such as SGC-7901, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of [4-(Morpholine-4-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in their activity. The morpholine ring can also enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Morpholine Sulfonyl Modifications
Table 1: Comparison of Morpholine Sulfonyl-Containing Methanamines
Key Observations:
Substitution Position: The para-substitution in the target compound maximizes steric accessibility for interactions in biological systems compared to meta-substituted QV-2364 .
Functional Group Impact: 4-(Morpholinosulfonyl)aniline lacks the benzylic methylene group, reducing lipophilicity and basicity compared to the target compound . N-(4-(Morpholinosulfonyl)phenyl)acetamide replaces the primary amine with an acetamide, rendering it less nucleophilic and more stable under acidic conditions .
Synthetic Accessibility: The target compound and its analogs are synthesized via sulfonylation of morpholine with substituted phenyl precursors. For example, raw materials like 4-aminobenzenesulfonyl chloride and morpholine are critical intermediates .
Comparison with Non-Morpholine Sulfonyl Methanamines
Table 2: Methanamine Derivatives with Diverse Substituents
Key Observations:
Electron-Withdrawing Groups :
- The trifluoromethoxy and chlorophenyl substituents enhance metabolic stability and target binding in antituberculosis and antimicrobial agents, respectively .
- In contrast, the morpholine sulfonyl group in the target compound offers hydrogen-bonding capability via the sulfonyl oxygen and morpholine nitrogen .
Biological Activity
[4-(Morpholine-4-sulfonyl)phenyl]methanamine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a chemokine receptor antagonist. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : 29559243
This structure features a morpholine ring attached to a sulfonyl group, which is believed to contribute to its biological properties.
Research indicates that this compound may act as an inhibitor of the CXCR4 chemokine receptor. This receptor plays a critical role in cancer metastasis by facilitating the migration of cancer cells. Inhibiting this pathway can potentially reduce tumor spread and improve therapeutic outcomes in cancer treatment.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- CXCR4 Inhibition : The compound has been shown to exhibit significant binding affinity for CXCR4, with reported IC values in the nanomolar range (e.g., IC = 8.0 nM). This suggests strong potential for inhibiting tumor cell migration and invasion .
- In Vitro Studies : In vitro assays demonstrated that this compound could effectively block the invasion of cancer cells through Matrigel assays, indicating its potential as a therapeutic agent in metastatic cancers .
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamide compounds can possess antifungal properties against pathogens like Candida albicans; however, specific data on this compound's antifungal efficacy remains limited .
- Neuroprotective Effects : Some sulfonamide compounds have shown neuroprotective effects in experimental models, although specific studies on this compound are still needed to confirm these effects.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its role as a potential anticancer agent.
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, further validating its therapeutic potential against cancer metastasis.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 246.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| CXCR4 Binding Affinity | IC = 8.0 nM |
| Antifungal Activity | Limited data available |
Q & A
Q. Basic Research Focus
- NMR : ¹H and ¹³C NMR confirm the morpholine sulfonyl group (δ 3.6–3.8 ppm for morpholine protons) and the benzylic amine (δ 1.8–2.2 ppm for -CH₂NH₂) .
- HRMS : Exact mass analysis (e.g., m/z calc. for C₁₁H₁₅N₂O₃S: 279.0774) validates molecular integrity and detects isotopic patterns indicative of sulfur content .
- XRD : Crystallization in ethanol/water yields crystals suitable for structural elucidation, resolving sulfonyl group geometry and amine protonation states .
How can computational methods predict the reactivity of this compound in drug discovery contexts?
Q. Advanced Research Focus
- Docking studies : The sulfonyl group acts as a hydrogen bond acceptor, targeting proteins like carbonic anhydrase. Use AutoDock Vina with PDB 1CAM to simulate binding affinities .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with bioactivity using descriptors like LogP (experimental: ~3.7) and topological polar surface area (TPSA: ~85 Ų) .
- DFT calculations : B3LYP/6-31G* level optimizations predict nucleophilic attack sites, such as the benzylic amine, guiding derivatization strategies .
What strategies address solubility challenges of this compound in aqueous buffers?
Q. Advanced Research Focus
- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility while maintaining biological activity .
- pH adjustment : Protonate the amine group (pKa ~9.2) with HCl to form water-soluble hydrochloride salts, confirmed by titration and ion chromatography .
- Surfactant-assisted dispersion : Polysorbate 80 (0.1% w/v) stabilizes colloidal suspensions in PBS, validated by dynamic light scattering (DLS) .
How do researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Batch variability analysis : Compare purity (>95% by HPLC) and residual solvents (GC-MS) across suppliers (e.g., Thermo Scientific vs. Kanto Reagents) to identify confounding impurities .
- Assay standardization : Replicate enzyme inhibition assays (e.g., kinase profiling) under uniform conditions (pH 7.4, 25°C) to minimize protocol-driven discrepancies .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to isolate structure-activity relationships (SAR) from noise .
What functionalization methods expand the utility of this compound in materials science?
Q. Advanced Research Focus
- Click chemistry : React the benzylic amine with azide-functionalized polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC), monitored by FTIR for triazole formation .
- Boronates : Synthesize 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester (CAS 364794-79-6) for Suzuki-Miyaura cross-coupling, enabling carbon-carbon bond formation .
- Fluorescent tagging : Conjugate with dansyl chloride via nucleophilic substitution, confirmed by fluorescence emission at 510 nm (λex 340 nm) .
What safety protocols are essential for handling this compound in lab settings?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (LD50 oral rat: ~500 mg/kg; estimated from analogs) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by H335 hazard statement) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
